molecular formula C9H12N2O2 B8498078 2-(Methoxycarbonylaminomethyl)aniline

2-(Methoxycarbonylaminomethyl)aniline

Cat. No. B8498078
M. Wt: 180.20 g/mol
InChI Key: VFHZHROCCNACJP-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

The amine component employed is obtained starting from 2.0 g of 2-(aminomethyl)aniline, dissolved in 30 ml of methylene chloride, by reaction with 1.3 ml of methyl chloroformate in the presence of 3.1 ml of diisopropylethylamine at 5° C. After purification over 80 g of silica gel (mobile phase A), 2-(methoxycarbonylaminomethyl)aniline is obtained: Rf (A)=0.23; Rf (Z)=0.31.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].Cl[C:11]([O:13][CH3:14])=[O:12]>C(Cl)Cl.C(N(C(C)C)CC)(C)C>[CH3:14][O:13][C:11]([NH:1][CH2:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])=[O:12]

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NCC1=C(N)C=CC=C1
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.1 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification over 80 g of silica gel (mobile phase A)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NCC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.